![molecular formula C21H24N6 B2923496 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile CAS No. 902014-49-7](/img/structure/B2923496.png)

2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

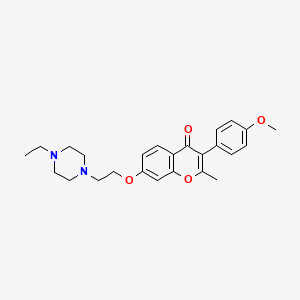

“2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles and 1,3-thiazoles can be obtained in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the types and numbers of hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the reaction of this compound with hydrazonoyl halides can lead to the formation of new heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the 1H-NMR spectrum can provide information about the types and numbers of hydrogen atoms in the molecule .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research has shown that compounds related to 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile have been synthesized and evaluated for various biological activities. For example, a study conducted by Abu-Melha (2013) focused on the synthesis of new heterocycles incorporating the pyrazolopyridine moiety, demonstrating their potential as antimicrobial agents (Abu-Melha, 2013).

Antimicrobial and Anticancer Properties

Several studies have synthesized novel compounds with structures similar to this compound and tested them for antimicrobial and anticancer properties. Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids, showing potent bacterial biofilm inhibition and MurB enzyme inhibitory activity (Mekky et al., 2020). Additionally, Su et al. (2021) reported on the synthesis of pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, some of which exhibited significant anti-phosphodiesterase-5 activity (Su et al., 2021).

Synthesis of Novel Compounds for Various Applications

The research on compounds related to this compound often involves the synthesis of novel compounds for various scientific applications. For instance, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives with potential use as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Orientations Futures

The future directions for the research on “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile” could involve further exploration of its biological activities and potential applications in pharmaceuticals. The development of novel CDK2 inhibitors is one potential area of interest .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidines, which share a similar structure, are known to inhibit certain biochemical reactions involving purines . This inhibition could potentially lead to the disruption of DNA and RNA synthesis, affecting cell growth and proliferation.

Biochemical Pathways

The compound may affect the purine metabolic pathway due to its structural similarity to pyrazolo[1,5-a]pyrimidines . This could potentially lead to the disruption of DNA and RNA synthesis, affecting cell growth and proliferation.

Result of Action

Similar compounds have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These effects are likely due to the disruption of purine metabolism and subsequent effects on DNA and RNA synthesis.

Propriétés

IUPAC Name |

2-[4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c1-15-4-6-18(7-5-15)20-17(3)24-27-19(14-16(2)23-21(20)27)26-12-10-25(9-8-22)11-13-26/h4-7,14H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIQDDGNDJYKEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)

![3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2923417.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)

![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)

![5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2923433.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2923436.png)